N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule featuring a 1,3,5-triazine core substituted with a 4-fluorophenyl group at the N2 position, a morpholine ring at the C6 position, and a phenyl group at the N4 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Triazine derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties .
The compound’s synthesis likely follows nucleophilic substitution reactions, similar to related triazines. For instance, 4-chloro-triazine intermediates (e.g., 2,4-dichloro-6-morpholino-1,3,5-triazine) react with substituted anilines under basic conditions (e.g., Na₂CO₃ in THF) to introduce aryl/amine groups . The 4-fluorophenyl substituent may improve metabolic stability compared to non-fluorinated analogs, while the morpholine moiety enhances solubility and bioavailability.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O.ClH/c20-14-6-8-16(9-7-14)22-18-23-17(21-15-4-2-1-3-5-15)24-19(25-18)26-10-12-27-13-11-26;/h1-9H,10-13H2,(H2,21,22,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGFRCHMOVZOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine and aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Substituent Impact on Bioactivity
- Chlorine vs. Amine Groups : Chlorine at C4 (as in and ) increases reactivity for further substitutions but may reduce solubility. The target compound’s amine group at C4 (N4-phenyl) likely improves stability and hydrogen-bonding capacity, critical for target binding .
- Fluorophenyl vs.
- Morpholine Role : Morpholine at C6 (common across all analogs) contributes to solubility and conformational flexibility, aiding membrane permeability .
Physicochemical Properties
- Melting Point : The hydrochloride salt of the target compound is expected to have a higher melting point than neutral analogs (e.g., 371–372°C for ’s methyl-substituted triazine) due to ionic interactions .
- Solubility : The hydrochloride salt significantly improves aqueous solubility compared to neutral triazines, facilitating formulation for biological testing .
Biological Activity
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazines. Its unique structure incorporates various functional groups that contribute to its biological activity. This article discusses the compound's synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClFN6O, with a molecular weight of approximately 416.9 g/mol. The compound features a triazine core substituted with a fluorophenyl group and a morpholine moiety, which are known to enhance its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Reagents : 4-fluoroaniline and morpholine are key starting materials.
- Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane or toluene with a base such as triethylamine.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Antimalarial Potential
Research indicates that compounds within the 1,3,5-triazine class exhibit significant biological activities. Specifically, this compound has been evaluated for its potential as an antimalarial agent . It has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in Plasmodium species responsible for malaria. This inhibition can disrupt the parasite's ability to synthesize nucleic acids and proteins essential for its survival.
Antibacterial Activity
In addition to its antimalarial properties, the compound has demonstrated antibacterial activity against various strains of bacteria. A study evaluated its efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa). The results indicated that the compound exhibits significant inhibition zones in agar diffusion tests, suggesting potential as an antibacterial agent .
Case Study 1: Inhibition of Dihydrofolate Reductase
A study focused on the inhibition of DHFR by this compound found that it competes effectively with the natural substrate for binding sites on the enzyme. This competitive inhibition leads to decreased folate levels in malaria parasites, thereby impairing their growth and replication.
Case Study 2: Antibacterial Efficacy
In another study assessing antibacterial activity, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it significantly reduced bacterial counts in vitro and indicated potential for further development into therapeutic agents for treating bacterial infections .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
